2-(Cyclopentylimino)-3-(2-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid
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Overview
Description
2-(Cyclopentylimino)-3-(2-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid is a complex organic compound with a unique structure that combines a cyclopentyl group, a methoxyphenyl group, and a thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylimino)-3-(2-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of cyclopentanone with an appropriate amine to form the cyclopentylimino group. This intermediate is then reacted with 2-methoxybenzaldehyde to introduce the methoxyphenyl group. The final step involves the formation of the thiazolidine ring through a cyclization reaction with a suitable thiol and acetic acid derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and pH would be carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentylimino)-3-(2-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Substitution: Halides, amines; reactions often require the presence of a catalyst or a base to facilitate the substitution process.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Cyclopentylimino)-3-(2-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Cyclopentylimino)-3-(2-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopentylimino)-3-(2-hydroxyphenyl)-4-oxo-5-thiazolidineacetic acid: Similar structure but with a hydroxy group instead of a methoxy group.
2-(Cyclopentylimino)-3-(2-chlorophenyl)-4-oxo-5-thiazolidineacetic acid: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
2-(Cyclopentylimino)-3-(2-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, potentially leading to different pharmacological properties compared to its analogs .
Properties
CAS No. |
39964-48-2 |
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Molecular Formula |
C17H20N2O4S |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[2-cyclopentylimino-3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C17H20N2O4S/c1-23-13-9-5-4-8-12(13)19-16(22)14(10-15(20)21)24-17(19)18-11-6-2-3-7-11/h4-5,8-9,11,14H,2-3,6-7,10H2,1H3,(H,20,21) |
InChI Key |
XDVIJXHWEMRERU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C(SC2=NC3CCCC3)CC(=O)O |
Origin of Product |
United States |
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